molecular formula C8H18Ge B1600446 Vinyltriethylgermane CAS No. 6207-41-6

Vinyltriethylgermane

Cat. No.: B1600446
CAS No.: 6207-41-6
M. Wt: 186.86 g/mol
InChI Key: CILYPIUDEPXAPU-UHFFFAOYSA-N
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Description

Vinyltriethylgermane (CAS: 6207-41-6) is an organogermanium compound with the molecular formula C₈H₁₈Ge, featuring a germanium atom bonded to three ethyl groups and one vinyl group. It is commercially available at 95% purity and is primarily utilized in organic synthesis due to its reactivity with unsaturated systems. For instance, it reacts with nitrile oxides to form 5-Ge-isoxazolines in yields ranging from 42% to 73% . This reaction highlights its role as a germanium-based synthon for constructing heterocyclic frameworks, a property leveraged in medicinal and materials chemistry.

Properties

IUPAC Name

ethenyl(triethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Ge/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILYPIUDEPXAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454227
Record name VINYLTRIETHYLGERMANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6207-41-6
Record name VINYLTRIETHYLGERMANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyltriethylgermane can be synthesized through the reaction of bromotriethylgermane with ethynylmagnesium bromide in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, with the magnesium compound being added dropwise to a solution of the germanium compound in tetrahydrofuran. The mixture is then stirred at 45°C for 24 hours, followed by washing with water and diethyl ether, drying over calcium chloride, and distillation to obtain the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves similar organometallic reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Vinyltriethylgermane undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated germanium-containing compounds.

    Substitution: The vinyl group can participate in substitution reactions, where the vinyl hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and ozone.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and other electrophiles are often used in substitution reactions.

Major Products Formed:

    Oxidation: Epoxides and other oxygenated germanium compounds.

    Reduction: Saturated organogermanium compounds.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Vinyltriethylgermane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and in organometallic chemistry studies.

    Biology: Investigated for its potential biological activity and effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.

    Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.

Mechanism of Action

The mechanism by which vinyltriethylgermane exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse reactions

Comparison with Similar Compounds

Comparison with Similar Organogermanium Compounds

Allyltriethylgermane

  • Structural Differences : Allyltriethylgermane replaces the vinyl group with an allyl (CH₂CHCH₂) substituent.
  • Reactivity : Similar to vinyltriethylgermane, it reacts with nitrile oxides to form isoxazolines, but steric and electronic effects of the allyl group may alter reaction kinetics or regioselectivity .
  • Applications : Both compounds serve as precursors for germanium-containing heterocycles, but their differing substituents influence their utility in specific synthetic pathways.

Chlorotriethylgermane

  • Structural Differences : Substitutes the vinyl group with a chlorine atom (Cl), yielding Cl-Ge(C₂H₅)₃ .
  • Reactivity : The electronegative chlorine enhances electrophilicity at germanium, making it reactive toward nucleophiles (e.g., Grignard reagents). This contrasts with this compound’s focus on cycloadditions.
  • Safety: Classified as a 6.1 Hazard (toxic) with risks of acute toxicity (H302, H312, H332) , whereas this compound’s safety profile is less documented but likely milder due to its non-halogenated structure.

Triphenylgermane

  • Structural Differences : Features three phenyl groups (C₆H₅) instead of ethyl groups.
  • Steric Effects : The bulky phenyl substituents hinder reactivity in sterically demanding reactions, unlike the smaller ethyl groups in this compound, which facilitate faster kinetics.
  • Applications : Triphenylgermane is used in coordination chemistry and catalysis, whereas this compound specializes in cycloaddition reactions .

Acylgermanes (e.g., Aroyltrimethylgermane)

  • Structural Differences : Contain acyl (R-CO-) groups instead of alkyl/vinyl substituents.

Tetrabutylgermane

  • Structural Differences : Four butyl groups attached to germanium.
  • Physical Properties: Higher lipophilicity compared to this compound, making it suitable for non-polar solvents or phase-transfer reactions .
  • Toxicity: Limited acute toxicity data, but its non-reactive alkyl groups suggest lower hazards than chlorinated analogs.

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Molecular Formula Key Substituents Key Reaction/Application Yield/Notes
This compound C₈H₁₈Ge 3 ethyl, 1 vinyl Cycloaddition with nitrile oxides 42–73%
Allyltriethylgermane C₉H₂₀Ge 3 ethyl, 1 allyl Similar cycloaddition Comparable yields
Chlorotriethylgermane C₆H₁₅ClGe 3 ethyl, 1 Cl Nucleophilic substitution High reactivity
Aroyltrimethylgermane C₁₀H₁₁GeO 3 methyl, 1 aroyl Pd-catalyzed synthesis >80% via Pd/BINOL systems

Key Research Findings

  • This compound excels in forming germanium-heterocycles via [3+2] cycloadditions, a reaction less feasible with bulkier (e.g., phenyl) or electrophilic (e.g., Cl) analogs .
  • Acylgermanes and This compound occupy distinct niches: the former in photochemistry, the latter in modular heterocycle synthesis .
  • Safety profiles vary significantly; chlorinated derivatives require stringent handling compared to alkyl/vinyl-substituted germanes .

Biological Activity

Vinyltriethylgermane (VTEG), an organogermanium compound with the molecular formula C8_8H18_{18}Ge, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of VTEG's role in various biological contexts.

Overview of this compound

VTEG is characterized by a vinyl group attached to a triethylgermane moiety. Its unique structure allows for diverse chemical modifications, making it a candidate for various applications in chemistry and biology. The compound is synthesized through the reaction of bromotriethylgermane with ethynylmagnesium bromide under controlled conditions, which facilitates the study of its biological properties .

Antioxidant Activity

Research indicates that VTEG may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study highlighted the effectiveness of organogermanium compounds in reducing reactive oxygen species (ROS) and enhancing cellular defense mechanisms .

Anticancer Potential

VTEG has been explored for its anticancer activity. In vitro studies have demonstrated that certain organogermanium compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to VTEG were shown to increase the sub-G1 phase population in cancer cell lines, indicating a potential mechanism for inducing apoptosis .

Case Studies

  • Cell Viability and Proliferation :
    • Study : Investigated the effects of organogermanium compounds on various cancer cell lines.
    • Findings : Significant reduction in cell viability was observed in treated cells compared to controls, suggesting a dose-dependent response .
  • Oxidative Stress Reduction :
    • Study : Evaluated the antioxidant capacity of organogermanium compounds.
    • Findings : Compounds demonstrated strong scavenging activity against DPPH radicals and reduced ROS levels in treated cells .

Data Table: Biological Activities of this compound

Biological ActivityType of StudyCell Lines/Models UsedKey Findings
AntioxidantIn vitroU373 MG cellsReduced ROS production
AnticancerIn vitroA2780, MCF-7Induced apoptosis; decreased cell viability
ImmunomodulatoryIn vitroMacrophage cellsEnhanced NO release

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyltriethylgermane
Reactant of Route 2
Vinyltriethylgermane

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